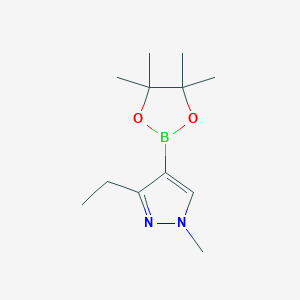![molecular formula C20H14BrNO2S B2840499 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-33-3](/img/structure/B2840499.png)
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C20H14BrNO2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenylethynyl intermediate: This step involves the reaction of phenylacetylene with a suitable halogenating agent to introduce the ethynyl group.
Coupling reaction: The phenylethynyl intermediate is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.
Sulfonamide formation: The final step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and automated processes.
Chemical Reactions Analysis
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction reactions: The nitro group in the benzenesulfonamide moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-bromo-N-(2-methylphenyl)benzenesulfonamide: This compound has a similar structure but with a methyl group instead of a phenylethynyl group.
4-bromo-N-(phenoxyphenyl)methylene-benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBMGNXBPSHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)


![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2840423.png)



![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
